(2S,4S)-4-Methoxy-N-methylpyrrolidine-2-carboxamide
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Overview
Description
(2S,4S)-4-Methoxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Methoxy-N-methylpyrrolidine-2-carboxamide typically involves chiral separation techniques. One effective approach is the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its racemic mixture . This method eliminates the need for salinization and dissociation processes, making it more environmentally friendly.
Industrial Production Methods: Industrial-scale production of this compound can be achieved through optimized chiral separation processes. For instance, the separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid has been successfully implemented on a large scale, achieving a batch capacity of 100 kg .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Methoxy-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2S,4S)-4-Methoxy-N-methylpyrrolidine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for radiolabeled compounds used in imaging studies . In medicine, it is investigated for its potential therapeutic effects, particularly in cancer diagnosis and treatment . Additionally, this compound finds applications in the pharmaceutical industry as an intermediate for the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methoxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects, including its potential use as a diagnostic or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4S)-4-Methoxy-N-methylpyrrolidine-2-carboxamide include other chiral pyrrolidine derivatives, such as (2S,4S)-4-fluoropyrrolidine-2-carbonitrile and (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S,4S)-4-methoxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)6-3-5(11-2)4-9-6/h5-6,9H,3-4H2,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
InChI Key |
VVHSTYLKIOIHSL-WDSKDSINSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@@H](CN1)OC |
Canonical SMILES |
CNC(=O)C1CC(CN1)OC |
Origin of Product |
United States |
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